2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 912284-76-5
VCID: VC2043571
InChI: InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3
SMILES: CN(CCO)C1=C(C=C(C=C1)F)N
Molecular Formula: C9H13FN2O
Molecular Weight: 184.21 g/mol

2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol

CAS No.: 912284-76-5

Cat. No.: VC2043571

Molecular Formula: C9H13FN2O

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol - 912284-76-5

Specification

CAS No. 912284-76-5
Molecular Formula C9H13FN2O
Molecular Weight 184.21 g/mol
IUPAC Name 2-(2-amino-4-fluoro-N-methylanilino)ethanol
Standard InChI InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3
Standard InChI Key IBCSYVRZVWETJF-UHFFFAOYSA-N
SMILES CN(CCO)C1=C(C=C(C=C1)F)N
Canonical SMILES CN(CCO)C1=C(C=C(C=C1)F)N

Introduction

Chemical Identity and Structure

Basic Identification

2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol is identified by the following parameters:

ParameterValue
CAS Registry Number873537-25-8
Alternative CAS Number912284-76-5
Molecular FormulaC₉H₁₃FN₂O
Molecular Weight184.21 g/mol
IUPAC Name2-(4-amino-2-fluoro-N-methylanilino)ethanol

The compound is also known by several synonyms, including:

  • 2-(4-AMINO-2-FLUOROMETHYLANILINO)-1-ETHANOL

  • 2-(4-amino-2-fluoro-N-methylanilino)ethanol

  • 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol

Structural Features

The molecular structure of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol contains:

  • A benzene ring core with fluorine substitution at the 2-position

  • An amino group at the 4-position of the benzene ring

  • A methylated nitrogen connecting to an ethanol chain

  • A terminal hydroxyl group on the ethanol chain

This arrangement creates a molecule with multiple functional groups capable of hydrogen bonding and other interactions, potentially important for its chemical reactivity and biological activity.

Physical and Chemical Properties

Physical Properties

The compound 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol exhibits the following physical and chemical properties:

PropertyValue
Physical StateNot specified in available literature
XLogP3-AA0.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area49.5 Ų
Heavy Atom Count13
Complexity157
Exact Mass184.10119120 Da

These properties indicate that the compound has moderate lipophilicity and good hydrogen bonding capability, which could facilitate interactions with biological targets .

Chemical Reactivity

The reactivity of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol is primarily determined by its functional groups:

  • The primary amino group (-NH₂) can participate in nucleophilic reactions and form amides, imines, and other nitrogen-containing derivatives.

  • The hydroxyl group (-OH) can undergo esterification, oxidation, and other typical alcohol reactions.

  • The tertiary amine (N-methyl group) can act as a nucleophile or base in various reactions.

  • The fluorine substituent affects the electronic properties of the aromatic ring, potentially influencing reactivity and biological interactions .

Synthesis and Preparation

Alternative Synthesis Approaches

By analogy with similar compounds, potential synthetic approaches might include:

  • Reductive amination between an appropriate fluoroaniline derivative and an aminoethanol precursor

  • Nucleophilic aromatic substitution reactions when introducing the fluorine atom

  • Protection of the amino group during certain reaction steps using Boc or Fmoc protecting groups, similar to approaches used for other amino-fluorophenyl compounds

Biological Activity and Applications

Use as a Chemical Intermediate

The compound likely serves as an important chemical intermediate in:

  • The synthesis of more complex pharmaceutical agents

  • Preparation of fluorinated imaging agents or probes

  • Development of specialized reagents for chemical research

Structure-Activity Relationships

Comparison with Similar Compounds

The structural features of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol can be compared with related compounds to understand potential activity patterns:

CompoundCAS NumberKey Structural DifferencePotential Impact
2-(4-FLUOROBENZYLAMINO)ETHANOL22116-33-2Lacks amino group at 4-positionReduced hydrogen bonding capacity
2-[Amino(methyl)amino]-1-(4-fluorophenyl)ethanol46929632Different arrangement of functional groupsAltered spatial orientation for binding
2-Amino-2-(4-fluorophenyl)ethanol140373-17-7Simpler structure without N-methyl groupDifferent pharmacokinetic profile

These structural variations likely lead to differences in biological activity, solubility, and chemical reactivity .

Research Status and Future Directions

Current Research Limitations

The available literature on 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol reveals several research gaps:

  • Limited published data on optimized synthesis routes

  • Sparse information on biological activity and mechanism of action

  • Few studies on structure-activity relationships

  • Minimal documentation of physical properties and stability data

Future Research Opportunities

Future studies on 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol could focus on:

  • Development of efficient and scalable synthesis methods

  • Comprehensive evaluation of biological activities, including receptor binding studies

  • Investigation of potential applications in medicinal chemistry

  • Exploration of derivative compounds with enhanced properties

  • Structure-property relationship studies to optimize activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator